4-Butylmorpholine

Beschreibung

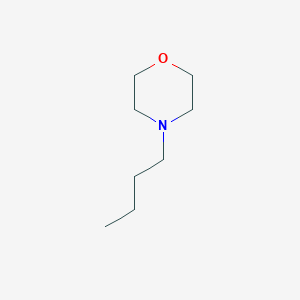

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-butylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-3-4-9-5-7-10-8-6-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRKVKPRHROQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044499 | |

| Record name | 4-Butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-67-0 | |

| Record name | 4-Butylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1005-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QV4M0PWHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Butylmorpholine

Direct Synthesis Approaches for 4-Butylmorpholine

The direct synthesis of this compound is primarily achieved through the N-alkylation of morpholine (B109124) with an appropriate butyl-containing reactant. Catalytic methods are central to this transformation, offering efficient pathways for its formation.

Catalytic Pathways for this compound Formation

A prominent method for synthesizing this compound is the N-alkylation of morpholine with 1-butanol (B46404). This reaction can be effectively catalyzed by a CuO–NiO/γ–Al2O3 catalyst in a gas-solid phase within a fixed-bed reactor. researchgate.netresearchgate.net This catalytic system facilitates the alkylation process, where morpholine reacts with 1-butanol to yield the desired this compound. researchgate.net The reaction mechanism involves the alcohol being converted to an aldehyde, which then reacts with the secondary amine.

Alternative catalytic systems have also been explored. For instance, ruthenium-based catalysts, such as a combination of dichloro(p-cymene)ruthenium(II) dimer precatalyst with a triphenylphosphine (B44618) ligand, have been used for the N-alkylation of amines with alcohols. researchgate.net Nickel-based catalysts, either homogeneous or supported on materials like alumina, have also been investigated for the amination of alcohols. rug.nl

Optimization of Reaction Conditions for High Yields

The efficiency of the N-alkylation of morpholine with 1-butanol is highly dependent on the reaction conditions. Research conducted using a CuO–NiO/γ–Al2O3 catalyst has shown that while good conversion and selectivity are achievable, the conversion rate of morpholine tends to decrease as the carbon number of the alcohol increases. researchgate.net Nevertheless, the system remains effective for 1-butanol. researchgate.net

Key parameters that are optimized include temperature, pressure, and reactant molar ratios. For the N-alkylation of morpholine with various low-carbon primary alcohols, reactions are typically carried out at temperatures ranging from 160–240 °C. researchgate.net For the related N-methylation using methanol, an optimal temperature was found to be 220 °C, as higher temperatures led to a decrease in selectivity due to ring-opening side reactions. researchgate.net

Table 1: N-alkylation of Morpholine with Various Alcohols over CuO–NiO/γ–Al2O3 Catalyst

This table illustrates the effect of different primary alcohols on the conversion of morpholine and the selectivity for the corresponding N-alkylmorpholine.

| Alcohol | Morpholine Conversion (%) | N-Alkylmorpholine Selectivity (%) |

|---|---|---|

| Ethanol (B145695) | 82.4 | 93.5 |

| 1-Propanol | 75.3 | 92.6 |

| 1-Butanol | 68.2 | 91.3 |

Data sourced from ResearchGate. researchgate.net

Synthesis of this compound Derivatives

This compound can serve as a precursor for the synthesis of various derivatives, most notably through reactions involving its tertiary amine functionality.

Quaternization Reactions to Form this compound Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts can be synthesized from tertiary amines like this compound through a process known as quaternization. researchgate.net This reaction involves the alkylation of the nitrogen atom, resulting in a positively charged quaternary ammonium cation.

A specific method for the synthesis of this compound-based quaternary ammonium salts involves its reaction with various chloroacetic acid esters. researchgate.net In this process, this compound is reacted with esters such as nonyl 2-chloroacetate, benzyl (B1604629) 2-chloroacetate, and pentan-2-yl 2-chloroacetate. researchgate.net The reaction results in the formation of 4-butyl-4-(2-oxo-2-alkoxyethyl)morpholin-4-ium chloride salts. The structures of these newly synthesized salts are typically confirmed using spectroscopic methods like IR and ¹H NMR. researchgate.net

The choice of solvent has a significant impact on the yield of the quaternization reaction. Studies have been conducted comparing solvents such as ethyl acetate (B1210297), acetone, and ethyl alcohol for the reaction between this compound and chloroacetic acid esters. researchgate.netresearchgate.net The reactions are generally carried out at the reflux temperature of the chosen solvent. researchgate.net

Research has demonstrated that ethyl alcohol (ethanol) is a particularly effective solvent for these syntheses, leading to yields of over 91%. researchgate.net This suggests that polar protic solvents facilitate the quaternization process more efficiently than polar aprotic or less polar solvents.

Table 2: Effect of Different Solvents on the Yield of Quaternary Ammonium Salts from this compound and Chloroacetic Acid Esters

This table summarizes the product yields obtained from the reaction of this compound with various chloroacetic acid esters in three different solvents.

| Chloroacetic Acid Ester | Solvent | Reaction Yield (%) |

|---|---|---|

| Nonyl 2-chloroacetate | Ethyl acetate | 71 |

| Nonyl 2-chloroacetate | Acetone | 83 |

| Nonyl 2-chloroacetate | Ethyl alcohol | 92 |

| Benzyl 2-chloroacetate | Ethyl acetate | 78 |

| Benzyl 2-chloroacetate | Acetone | 81 |

| Benzyl 2-chloroacetate | Ethyl alcohol | 94 |

| Pentan-2-yl 2-chloroacetate | Ethyl acetate | 69 |

| Pentan-2-yl 2-chloroacetate | Acetone | 75 |

| Pentan-2-yl 2-chloroacetate | Ethyl alcohol | 91 |

Data sourced from ResearchGate. researchgate.net

Influence of Solvents on Quaternization Yields

Integration of this compound into Complex Molecular Architectures

The unique properties of the this compound moiety make it a valuable building block for incorporation into larger, functional molecular systems. Its integration can enhance solubility and modulate the electronic and photophysical properties of the final structure. A notable example is its use in the derivatization of phthalocyanines.

Phthalocyanine (B1677752) Conjugation with this compound Units

Phthalocyanines (Pcs) are large, aromatic macrocyclic compounds, analogous to naturally occurring porphyrins, known for their intense color and unique electronic properties. researchgate.netdergipark.org.tr However, their application is often limited by poor solubility and a strong tendency to aggregate in solution, which quenches their desirable photophysical effects. To overcome this, bulky peripheral substituents are often attached to the phthalocyanine ring.

A successful strategy involves the direct conjugation of this compound units to a phthalocyanine precursor. For instance, a novel zinc(II) phthalocyanine was synthesized featuring four peripheral this compound units. researchgate.netorcid.org The synthesis starts with the preparation of a substituted phthalonitrile (B49051), which then undergoes a cyclotetramerization reaction to form the large phthalocyanine macrocycle. researchgate.net The presence of the bulky and flexible this compound groups effectively prevents the aggregation of the phthalocyanine molecules. researchgate.net

Synthesis of Metallo-phthalocyanine Derivatives

The synthesis of metallo-phthalocyanine derivatives typically involves the cyclotetramerization of a substituted phthalonitrile in the presence of a corresponding metal salt. researchgate.netdoi.org For the this compound-substituted zinc(II) phthalocyanine, the precursor phthalonitrile was heated with a zinc(II) salt to yield the target molecule. researchgate.net

In a comparative study, metal-free (4), lead(II) (5), and zinc(II) (6) phthalocyanine derivatives bearing these morpholine units were synthesized to investigate the effect of the central metal atom on the molecule's properties. researchgate.net The structures of all synthesized compounds were confirmed through a combination of FT-IR, ¹H-NMR, MALDI-TOF mass spectrometry, and UV-vis spectroscopy. researchgate.net

Derivatization for Enhanced Solubility and Photophysical Properties

The primary motivations for conjugating this compound units to phthalocyanines are to improve their processability and enhance their functional properties.

Enhanced Solubility: The introduction of the four bulky this compound groups significantly improves the solubility of the resulting phthalocyanine derivatives in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), chloroform, and dichloromethane. researchgate.net The good solubility is crucial for both characterization and application, as it allows the molecules to exist as non-aggregated monomeric species in solution, which is essential for fluorescence and photosensitizing activity. researchgate.net

Photophysical Properties: The photophysical characteristics, such as fluorescence and singlet oxygen generation, are highly dependent on the central metal atom and the peripheral substituents. In the study of phthalocyanines conjugated with this compound, the zinc(II) derivative (6) exhibited favorable photophysical properties. researchgate.net In contrast, the metal-free (4) and lead(II) (5) analogues showed negligible fluorescence, a phenomenon attributed to the heavy-atom effect in the case of lead, which promotes non-radiative decay pathways. researchgate.net

The zinc(II) phthalocyanine demonstrated a significant fluorescence quantum yield and a notable capacity for generating singlet oxygen, a key species in photodynamic therapy. researchgate.net These properties highlight the potential of using this compound derivatization as a tool to fine-tune complex molecules for specific high-technology applications. researchgate.net

The table below summarizes key photophysical data for the this compound-conjugated phthalocyanines in DMSO.

| Compound | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Metal-free Phthalocyanine (4) | Negligible | Not Recorded | 0.18 | researchgate.net |

| Lead(II) Phthalocyanine (5) | Negligible | Not Recorded | 0.41 | researchgate.net |

| Zinc(II) Phthalocyanine (6) | 0.17 | 1.42 | 0.52 | researchgate.net |

Novel Synthetic Strategies for Substituted Morpholine Rings

The morpholine scaffold is a privileged structure in medicinal chemistry and materials science. thieme-connect.comthieme-connect.com Consequently, the development of efficient and stereocontrolled methods for its synthesis is an area of active research. While the previous sections focused on the reactions of pre-existing this compound, this section addresses the construction of the morpholine ring itself.

Diastereoselective Ring Closure Mechanisms

Controlling the three-dimensional arrangement of atoms (stereochemistry) during the synthesis of substituted morpholines is critical, as different stereoisomers can have vastly different biological activities or material properties. Diastereoselective reactions aim to produce one diastereoisomer preferentially over others.

One innovative one-pot strategy combines a palladium(0)-catalyzed Tsuji-Trost reaction with an iron(III)-catalyzed heterocyclization. nih.govacs.org This method allows for the diastereoselective synthesis of various 2,3-, 2,5-, and 2,6-disubstituted morpholines from simple starting materials like vinyloxiranes and amino-alcohols, achieving good to excellent yields and high diastereoselectivity. nih.gov

Another powerful approach utilizes iron(III) catalysis to synthesize 2,6- and 3,5-disubstituted morpholines from amino ethers or hydroxy amines that contain an allylic alcohol. thieme-connect.com This reaction proceeds via either C–O or C–N bond formation. A key finding from this research is that the reaction often favors the formation of the cis diastereoisomer. A proposed mechanism suggests that this preference arises from a thermodynamic equilibrium, where the cis isomer is the more stable product under the reaction conditions. thieme-connect.com For example, the reaction of an N-tethered amino alcohol with iron(III) chloride hexahydrate can produce the corresponding morpholine with a high diastereomeric ratio (dr), such as cis/trans = 94:6. thieme-connect.com The efficiency and selectivity of this cyclization are influenced by the nature of the substituents, with electron-donating groups generally favoring the reaction and enhancing diastereoselectivity. thieme-connect.com

These advanced catalytic methods represent the cutting edge of morpholine synthesis, providing pathways to structurally complex and stereochemically defined molecules that would be difficult to access through traditional means. thieme-connect.comnih.gov

Nucleophilic Displacement Reactions for Functionalization

The functionalization of this compound often leverages the nucleophilic character of the tertiary amine nitrogen. This nitrogen atom can readily attack electrophilic centers, leading to the formation of new covalent bonds and the generation of a wide array of functionalized derivatives. These reactions are fundamental in modifying the properties of the morpholine scaffold for various applications. The primary pathway for this functionalization is through nucleophilic displacement reactions, which include quaternization with alkyl halides and acylation reactions.

Quaternization Reactions

A principal method for functionalizing this compound is through quaternization, a type of nucleophilic alkylation. In this process, the nitrogen atom of this compound acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide or a similar electrophilic substrate. mdpi.comuci.edulibretexts.org This reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms. mdpi.comnih.gov This transformation is significant as it can dramatically alter the solubility, reactivity, and biological activity of the parent molecule.

One key example is the reaction of this compound with chloroacetic acid esters. researchgate.netresearchgate.net Research has shown that these reactions can be optimized by the choice of solvent. researchgate.net For instance, the synthesis of quaternary ammonium salts derived from this compound and esters like nonyl 2-chloroacetate and benzyl 2-chloroacetate has been successfully carried out in solvents such as ethyl acetate, acetone, and ethanol. researchgate.netresearchgate.net Experimental findings indicate that ethanol is a particularly effective solvent for these quaternization reactions, leading to product yields exceeding 91%. researchgate.net The molecular structures of these newly synthesized quaternary ammonium salts have been confirmed using IR and 1H NMR spectroscopy. researchgate.net

The reaction conditions for the synthesis of these salts are summarized in the table below.

| Reactant 1 | Reactant 2 | Solvent | Yield | Reference |

| This compound | Nonyl 2-chloroacetate | Ethanol | >91% | researchgate.net |

| This compound | Benzyl 2-chloroacetate | Ethanol | >91% | researchgate.net |

| This compound | Pentan-2-yl 2-chloroacetate | Ethanol | >91% | researchgate.net |

| This compound | Nonyl 2-chloroacetate | Acetone | Moderate | researchgate.net |

| This compound | Benzyl 2-chloroacetate | Ethyl Acetate | Moderate | researchgate.net |

Another important application of nucleophilic displacement for functionalization is the synthesis of triazine-based quaternary ammonium salts. N-alkylmorpholines, including N-butylmorpholine, can react with chlorinated triazines, such as 2,4,6-trichloro-1,3,5-triazine or 2,4-dichloro-6-methoxy-1,3,5-triazine. nih.gov This reaction leads to the formation of bis-morpholino triazine quaternary ammonium salts (bis-mTQAS), which have shown significant promise as antimicrobial agents. nih.gov The stability of these salts can be influenced by the nature of the alkyl group on the morpholine nitrogen. nih.gov

Functionalization of the Morpholine Ring

While functionalization at the nitrogen atom is common, nucleophilic displacement reactions can also be employed to modify the carbon backbone of the morpholine ring itself. This approach typically involves starting with a morpholine derivative that already contains a leaving group on one of its ring carbons or on a side chain.

For example, research on a related compound, cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, demonstrates this principle effectively. The bromo groups on the methyl side chains are susceptible to nucleophilic attack. acs.orgcapes.gov.brnih.gov This allows for the displacement of the bromide ions by various nucleophiles, leading to new cis-3,5-disubstituted morpholine derivatives. acs.orgcapes.gov.brnih.gov Specifically, this substrate has been used to synthesize the corresponding 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine through nucleophilic displacement. acs.orgnih.gov Although this example uses a tert-butyl derivative, the reaction pathway is directly applicable to analogous this compound systems.

| Starting Material | Nucleophile | Product | Reference |

| cis-3,5-di(bromomethyl)-4-tert-butylmorpholine | Methoxide | cis-3,5-di(methoxymethyl)-4-tert-butylmorpholine | acs.org, nih.gov |

| cis-3,5-di(bromomethyl)-4-tert-butylmorpholine | Cyanide | cis-3,5-di(cyanomethyl)-4-tert-butylmorpholine | acs.org, nih.gov |

This strategy highlights the versatility of nucleophilic displacement reactions in creating a diverse range of functionalized morpholines, enabling the precise tuning of their chemical and physical properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Butylmorpholine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei like hydrogen (¹H) and carbon (¹³C). ijprs.comuobaghdad.edu.iq

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons of the butyl chain and the morpholine (B109124) ring. The integration of these signals reflects the number of protons in each unique chemical environment.

Butyl Group Protons: The butyl group gives rise to a distinct set of signals. The terminal methyl (CH₃) protons typically appear as a triplet in the upfield region (around 0.9 ppm) due to coupling with the adjacent methylene (B1212753) (CH₂) group. The internal methylene groups of the butyl chain produce more complex multiplets further downfield. The methylene group directly attached to the nitrogen atom (N-CH₂) is the most deshielded within the butyl chain and appears as a triplet around 2.3-2.4 ppm.

Morpholine Ring Protons: The protons on the morpholine ring are chemically distinct due to their proximity to either the nitrogen or oxygen atom. The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) typically appear as a triplet around 2.4-2.5 ppm. The four protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are more deshielded and resonate further downfield, appearing as a triplet around 3.6-3.7 ppm.

For comparison, the ¹H NMR spectrum of a related derivative, tert-butyl morpholine-4-carboxylate, shows signals for the morpholine protons at δ 3.64 (t, J = 4 Hz, 4H) and δ 3.42 (t, J = 4 Hz, 4H), with the tert-butyl group appearing as a singlet at δ 1.47 (s, 9H). rsc.org

Table 1: Representative ¹H NMR Data for Morpholine Derivatives

| Compound | Functional Group Protons | Chemical Shift (δ) ppm |

|---|---|---|

| This compound (Predicted) | Butyl: -CH₃ | ~0.9 (triplet) |

| Butyl: -CH₂-CH₂- | ~1.2-1.5 (multiplet) | |

| Butyl: -N-CH₂- | ~2.3-2.4 (triplet) | |

| Morpholine: -N-CH₂- | ~2.4-2.5 (triplet) | |

| Morpholine: -O-CH₂- | ~3.6-3.7 (triplet) | |

| tert-Butyl morpholine-4-carboxylate rsc.org | Morpholine: -CH₂- | 3.64 (triplet, 4H) |

| Morpholine: -CH₂- | 3.42 (triplet, 4H) |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound.

Butyl Group Carbons: The four carbon atoms of the butyl group will each produce a distinct signal. The terminal methyl carbon is found at the highest field (lowest ppm value). The subsequent methylene carbons appear progressively downfield, with the carbon alpha to the nitrogen atom being the most deshielded of the butyl chain.

Morpholine Ring Carbons: The carbon atoms of the morpholine ring give rise to two distinct signals. The carbons adjacent to the nitrogen atom (-N-CH₂-) appear at one chemical shift, while the carbons adjacent to the ether oxygen (-O-CH₂-) appear at a more downfield position due to the higher electronegativity of oxygen.

In the related tert-butyl morpholine-4-carboxylate, the morpholine carbons adjacent to the oxygen appear at δ 66.67 ppm, while those adjacent to the nitrogen appear at δ 43.48 ppm. rsc.org For this compound-2,3-dione, another derivative, a ¹³C NMR signal was reported at δ≈108.4. oup.com

Table 2: Representative ¹³C NMR Data for Morpholine Derivatives

| Compound | Carbon Atom | Chemical Shift (δ) ppm |

|---|---|---|

| This compound (Predicted) | Butyl: -C H₃ | ~14 |

| Butyl: -C H₂- | ~20-30 | |

| Butyl: -N-C H₂- | ~59 | |

| Morpholine: -N-C H₂- | ~54 | |

| Morpholine: -O-C H₂- | ~67 | |

| tert-Butyl morpholine-4-carboxylate rsc.org | Morpholine: -O-C H₂- | 66.67 |

| Morpholine: -N-C H₂- | 43.48 | |

| tert-Butyl: -C (CH₃)₃ | 79.92 | |

| tert-Butyl: -C(C H₃)₃ | 28.37 |

Two-Dimensional NMR Techniques for Structural Confirmation

While 1D NMR spectra provide essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the molecular structure by establishing connectivity between atoms. numberanalytics.compreprints.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show cross-peaks between adjacent protons. This would confirm the sequence of the butyl chain by showing correlations between the CH₃ and its neighboring CH₂, and between adjacent CH₂ groups. It would also confirm the coupling between the -N-CH₂- and -O-CH₂- protons within the morpholine ring if any long-range coupling exists, though typically these appear as distinct triplets. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. wikipedia.org This experiment would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons over two to three bonds. wikipedia.orgipb.pt This is particularly powerful for connecting different parts of the molecule. For this compound, HMBC would show a key correlation between the protons of the N-CH₂ group of the butyl chain and the carbons of the morpholine ring adjacent to the nitrogen, thus confirming the N-alkylation site.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are powerful techniques for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pubwikipedia.org

Vibrational Mode Assignment and Functional Group Identification

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent bonds. googleapis.comalfredstate.edu

C-H Stretching: Aliphatic C-H stretching vibrations from both the butyl chain and the morpholine ring are expected to appear as strong, sharp bands in the region of 2850-3000 cm⁻¹.

C-O-C Stretching: The ether linkage within the morpholine ring gives rise to a strong and characteristic C-O-C asymmetric stretching vibration, typically found in the 1150-1085 cm⁻¹ region. This is often one of the most prominent peaks in the spectrum.

C-N Stretching: The stretching vibrations of the tertiary amine's C-N bonds are typically found in the 1250-1020 cm⁻¹ region. These bands are usually of medium to weak intensity.

CH₂ Bending (Scissoring): The scissoring vibration of the methylene (CH₂) groups is expected to produce an absorption band around 1450-1470 cm⁻¹.

Table 3: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Strong |

| CH₂ Bend (Scissoring) | Methylene (CH₂) | 1450 - 1470 | Medium |

| C-O-C Stretch (Asymmetric) | Ether | 1150 - 1085 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, valuable structural information. nih.govmsu.edu For this compound (molar mass: 143.23 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 143. nih.gov

The fragmentation of this compound upon ionization (e.g., by electron impact) is dictated by the stability of the resulting fragments. The presence of heteroatoms (nitrogen and oxygen) directs the fragmentation pathways. libretexts.orgarizona.edu

Alpha-Cleavage: This is a dominant fragmentation pathway for amines and ethers. msu.edulibretexts.org Cleavage of the C-C bond alpha to the nitrogen atom is highly favorable.

Cleavage of the butyl chain: Loss of a propyl radical (•C₃H₇) from the molecular ion leads to the formation of a stable, resonance-delocalized fragment ion with m/z 100. This is often the base peak (the most abundant ion) in the spectrum. The structure is [CH₂=N(CH₂CH₂OCH₂CH₂)]⁺.

Cleavage within the ring: Cleavage of a C-C bond within the morpholine ring alpha to the nitrogen can also occur.

Loss of the Butyl Group: Cleavage of the N-butyl bond can lead to the loss of a butyl radical (•C₄H₉), resulting in a fragment corresponding to the morpholinium ion at m/z 86.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺• | Molecular Ion (M⁺) |

| 100 | [C₅H₁₀NO]⁺ | α-cleavage: Loss of •C₃H₇ (propyl radical) |

| 86 | [C₄H₈NO]⁺ | Loss of •C₄H₉ (butyl radical) |

The analysis of these fragmentation patterns provides definitive evidence for the presence and connectivity of the butyl group to the morpholine nitrogen. chemguide.co.uk

MALDI-TOF Mass Spectrometry for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is highly effective for determining the molecular weight of chemical compounds with high accuracy. news-medical.netbruker.com This method involves co-crystallizing the analyte (this compound) with an energy-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules, typically generating singly charged ions. bruker.comautobio.com.cn These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). bruker.com

For this compound, this technique is primarily used to confirm its molecular mass. The compound consists of a morpholine ring substituted at the nitrogen atom with a butyl group. Its chemical formula is C₈H₁₇NO. The expected molecular weight can be calculated from the atomic masses of its constituent atoms. vanderbilt.edu The MALDI-TOF experiment would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

While specific experimental MALDI-TOF spectra for this compound are not widely published in the literature, the theoretically calculated molecular weight provides a benchmark for analysis.

Table 1: Molecular Weight Data for this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₈H₁₇NO | nih.gov |

| Monoisotopic Mass | 143.131014166 Da | nih.gov |

This interactive table provides the fundamental molecular weight properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible parts of the electromagnetic spectrum, typically from 200 to 800 nm. libretexts.org This absorption of energy corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.org The types of electronic transitions that can occur depend on the orbitals involved, such as sigma (σ), pi (π), and non-bonding (n) orbitals. libretexts.org

The this compound molecule contains a saturated heterocyclic ring and a butyl chain. It possesses non-bonding (n) electrons on both the nitrogen and oxygen atoms but lacks pi (π) electrons, as there are no double or triple bonds. Therefore, the electronic transitions expected for this molecule are from non-bonding orbitals to anti-bonding sigma orbitals (n→σ*). libretexts.org

Transitions of the n→σ* type typically require high energy and thus absorb light at short wavelengths, often below the 200 nm cutoff of standard UV-Vis spectrophotometers. libretexts.orgazooptics.com Consequently, this compound is expected to be transparent in the near-UV and visible regions of the spectrum, meaning it does not exhibit significant absorbance peaks in this range. Specific experimental data detailing the λmax for this compound is not commonly reported, which is consistent with the nature of its expected electronic transitions.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Absorption Region |

|---|

This interactive table outlines the primary electronic transition anticipated for this compound based on its molecular structure.

X-ray Crystallography for Solid-State Structure

The application of X-ray crystallography requires the compound of interest to be in a solid, crystalline form. This compound is a liquid at standard room temperature. solubilityofthings.com To obtain its crystal structure, it would need to be crystallized at a low temperature.

A review of publicly available structural databases, such as the Cambridge Structural Database (CSD), indicates that a crystal structure for this compound has not been reported. While X-ray crystallography has been used to elucidate the structures of more complex molecules and coordination compounds containing a morpholine moiety, the specific solid-state structure of the parent compound this compound remains undetermined. researchgate.nettandfonline.comacs.org If such data were available, it would provide definitive information on the conformation of the morpholine ring (e.g., chair or boat) and the orientation of the butyl group in the solid state.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-methylmorpholine |

This table lists the chemical compounds referred to in this article.

Mechanistic Investigations of 4 Butylmorpholine Reactivity

Reactions with Electrophiles

The nucleophilic nitrogen atom in 4-butylmorpholine is central to its reactivity, enabling it to participate in various reactions with electrophilic compounds. These reactions are fundamental to its application as a chemical intermediate and catalyst. ontosight.aigoogle.com

N-alkylation is a characteristic reaction of this compound, where the nitrogen atom attacks an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. This results in the formation of quaternary ammonium (B1175870) salts. researchgate.net A key example is the quaternization of this compound with various chloroacetic acid esters. researchgate.net

Research has demonstrated the synthesis of novel quaternary ammonium salts by reacting this compound with esters such as nonyl 2-chloroacetate, benzyl (B1604629) 2-chloroacetate, and pentan-2-yl 2-chloroacetate. researchgate.net These reactions are typically carried out in polar solvents like ethanol (B145695), acetone, or ethyl acetate (B1210297) at reflux temperatures. researchgate.net Ethanol has been identified as a particularly effective solvent, leading to product yields exceeding 91%. researchgate.net The general scheme for this N-alkylation reaction involves the nucleophilic attack of the morpholine (B109124) nitrogen on the electrophilic carbon of the chloroacetic acid ester, displacing the chloride ion and forming the quaternary ammonium salt. researchgate.net

The reaction conditions and yields for the synthesis of these salts are summarized below.

| Electrophile (Ester) | Solvent | Reaction Time (hours) | Yield (%) |

| nonyl 2-chloroacetate | Ethanol | 3 | >91 |

| benzyl 2-chloroacetate | Ethanol | 3 | >91 |

| pentan-2-yl 2-chloroacetate | Ethanol | 3 | >91 |

| nonyl 2-chloroacetate | Acetone | 3 | - |

| benzyl 2-chloroacetate | Acetone | 3 | - |

| pentan-2-yl 2-chloroacetate | Acetone | 3 | - |

| nonyl 2-chloroacetate | Ethyl Acetate | 3 | - |

| benzyl 2-chloroacetate | Ethyl Acetate | 3 | - |

| pentan-2-yl 2-chloroacetate | Ethyl Acetate | 3 | - |

Table based on data from a study on the synthesis of new quaternary ammonium salts, which found ethanol to be the most effective solvent. researchgate.net

Another study investigated the reaction of N-butylmorpholine with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). nih.gov However, under the tested conditions, N-butylmorpholine was found to be unreactive, which was attributed to steric hindrance phenomena. nih.gov This highlights how steric factors can influence the nucleophilic reactivity of the nitrogen atom. nih.gov

Acylation is another important reaction involving the nucleophilic nitrogen of morpholine derivatives. biosynce.combiosynce.com In this type of reaction, this compound reacts with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the leaving group (e.g., chloride) is eliminated, and the N-acylated morpholine product is formed. biosynce.commasterorganicchemistry.com

While specific studies detailing the acylation of this compound are not abundant, its role as a hindered base in selective acylation reactions provides indirect evidence of its reactivity towards acylating agents. google.com In such applications, it acts as an acid scavenger, reacting with the acid byproduct generated during the acylation of a primary substrate. google.com This implies a direct reaction between this compound and the acylating species or the acid byproduct.

N-Alkylation Reactions

Ring-Opening Reactions Involving the Ether Oxygen (Theoretical Considerations)

The morpholine ring contains an ether oxygen atom in addition to the nitrogen atom. biosynce.com Compared to the highly nucleophilic nitrogen, the ether oxygen is significantly less reactive. biosynce.com However, under specific and often harsh reaction conditions, it is theoretically possible for the ether linkage to participate in reactions, such as ring-opening. biosynce.com

For the parent morpholine molecule, ring-opening would involve the cleavage of one of the carbon-oxygen bonds. This type of reaction is not common for simple ethers without activation. Theoretical considerations suggest that such a reaction would likely require strong acids or specific catalysts to protonate or coordinate to the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack.

In the context of this compound, there is a lack of specific experimental or detailed theoretical studies focusing on the ring-opening at the ether oxygen. However, related research on the ring-opening polymerization (ROP) of morpholine-2,5-diones (which are cyclic esters derived from α-amino acids) provides some insight into the reactivity of morpholine-based ring systems. hereon.deacs.org These studies show that the ring can be opened, though the reaction targets the ester/amide bonds within the ring rather than the ether linkage of a saturated morpholine. hereon.deacs.org The low reactivity of morpholine-2,5-diones in ROP compared to other cyclic esters has been attributed to steric hindrance and potential non-productive coordination of the catalyst with the amide group. hereon.de These findings suggest that the morpholine ring is relatively stable, and its ring-opening at the ether position would likely face a high activation energy barrier.

Computational Chemistry and Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at a molecular level. bath.ac.ukresearchgate.net Methods like Density Functional Theory (DFT) provide a balance of accuracy and computational efficiency for studying molecular structures, properties, and reactivity. numberanalytics.com

For this compound, computational methods have been applied to understand the properties of its derivatives. In the study of quaternary ammonium salts synthesized from this compound, DFT calculations were used to determine not only thermodynamic parameters but also global reactivity descriptors. researchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is less stable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For the synthesized quaternary ammonium salts derived from this compound, the energy distinctions between the HOMO and LUMO were found to be less than 0.3 eV, suggesting that these molecules are relatively reactive. researchgate.net

Computational approaches can also be used to map out the entire potential energy surface of a reaction. smu.edumdpi.com This allows for the identification of transition states and intermediates, providing a detailed, step-by-step picture of the reaction mechanism. smu.edu By analyzing the changes along the intrinsic reaction coordinate (IRC), a reaction can be partitioned into distinct phases, such as reactant preparation, bond breaking/formation at the transition state, and product formation. smu.edu While a full mechanistic study of this type has not been specifically published for this compound's core reactions, the tools of computational chemistry are well-suited for such investigations, offering the potential to predict its reactivity and guide synthetic efforts. mdpi.com

Applications of 4 Butylmorpholine in Advanced Materials and Chemical Technologies

Polymer Science and Engineering Applications

In polymer science, 4-Butylmorpholine serves as a building block and a modifying agent, enabling the development of polymers with specific functionalities and improved characteristics.

Synthesis of Functional Polymers Incorporating this compound Moieties

The morpholine (B109124) ring and the butyl group of this compound make it a valuable moiety for incorporation into more complex, functional polymers. A notable example is its use in the synthesis of novel metallophthalocyanines. Researchers have successfully synthesized a zinc(II) phthalocyanine (B1677752) that is directly conjugated with this compound units. researchgate.net Phthalocyanines are large, aromatic macrocyclic compounds with significant electronic and optical properties, making them useful in applications such as dyes, catalysts, and photosensitizers in photodynamic therapy. researchgate.net The attachment of this compound groups can enhance the solubility and modify the aggregation properties of the phthalocyanine complex, which is crucial for its processing and application. researchgate.net

Furthermore, this compound has been used as a base for creating quaternary ammonium (B1175870) salts, which are known for their antimicrobial properties. semanticscholar.org These functionalized molecules can potentially be polymerized or attached to polymer backbones to create materials with inherent biocidal activity.

Membrane Technology and Desalination Processes

A significant and well-researched application of this compound is in the field of membrane-based desalination, specifically as a smart material in forward osmosis systems.

This compound as a Thermoresponsive Draw Solute in Forward Osmosis

Forward osmosis (FO) is a membrane process that utilizes an osmotic pressure gradient to draw water from a feed solution (like seawater) into a concentrated "draw solution". acs.org The primary challenge in FO is the efficient separation of the drawn water from the draw solute for reuse. researchgate.net this compound has been identified as a high-performance thermoresponsive draw solute, meaning its solubility in water changes dramatically with temperature. acs.orgacs.org This property allows for a relatively low-energy separation and regeneration of the solute after desalination. acs.org

Aqueous solutions of this compound exhibit Lower Critical Solution Temperature (LCST) behavior. acs.org Below the LCST, the substance is completely miscible with water. wikipedia.org Above the LCST, the solution undergoes phase separation into a solute-rich (dense) phase and a solute-lean (dilute) phase. wikipedia.orgscispace.com Research has determined that this compound has a minimum LCST of 31.7 °C, which is considered highly favorable for FO processes as it allows for phase separation with minimal heating. acs.orgacs.orgfigshare.commiyazaki-u.ac.jp After heating to 70 °C, the diluted phase of this compound contains a low concentration of the solute (3.3 wt%) and thus has a low osmotic pressure, facilitating the recovery of pure water. acs.orgacs.orgfigshare.com The dense phase, with a high concentration (94.7 wt%), can be recycled back into the FO process as the draw solution. acs.org

| Compound | Abbreviation | Minimum LCST (°C) |

|---|---|---|

| 4-Propylmorpholine | PrMP | 65.1 |

| This compound | BuMP | 31.7 |

| 4-Cyclopentylmorpholine | CPMP | 44.9 |

| 4-Cyclohexylmorpholine | CHMP | 16.7 |

Data sourced from Inada et al., 2019. acs.org

The performance of a draw solute is measured by its ability to generate high water flux (Jw) while minimizing reverse solute flux (Js), which is the leakage of the draw solute across the membrane into the feed solution. nih.gov In tests using pure water as the feed, a 55.0 wt% solution of this compound generated a water flux of 2.09 L m⁻² h⁻¹ and a reverse solute flux of 14.0 g m⁻² h⁻¹. acs.orgacs.orgfigshare.com More importantly, when tested with a feed solution simulating seawater (0.6 M NaCl), a 94.6 wt% this compound solution successfully extracted water, achieving a water flux of 0.56 L m⁻² h⁻¹. researchgate.netacs.orgfigshare.com These results demonstrate the high potential of this compound as an effective and regenerable draw solute for desalination applications. acs.orgfigshare.com

| Draw Solute | Initial Concentration | Osmotic Pressure (bar) | Feed Solution | Water Flux (Jw) (L m⁻² h⁻¹) | Reverse Solute Flux (Js) (g m⁻² h⁻¹) |

|---|---|---|---|---|---|

| This compound (BuMP) | 55.0 wt% | 28 | Pure Water | 2.09 | 14.0 |

| This compound (BuMP) | 94.6 wt% | - | 0.6 M NaCl | 0.56 | - |

| NaCl | ~5.0 wt% | 28 | Pure Water | >2.09 | - |

Data sourced from Inada et al., 2019. acs.orgacs.orgfigshare.com

Lower Critical Solution Temperature (LCST) Characteristics

Catalysis and Reaction Engineering

This compound in Catalytic Systems

This compound serves as a catalyst, particularly in the production of polyurethane foams. google.comamericanchemistry.com Polyurethane is formed through the reaction of polyols with diisocyanates, a process that involves two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). Tertiary amine catalysts are crucial for controlling and balancing the rates of these two reactions to produce foam with desired physical properties. americanchemistry.com

As a tertiary amine, this compound's catalytic activity stems from the lone pair of electrons on its nitrogen atom, which can activate the reactants. americanchemistry.com It is often used as part of a catalyst system to achieve specific processing characteristics and final foam properties. google.com

Beyond polyurethanes, this compound is also utilized as a reactant and building block in the synthesis of more complex molecular structures that have catalytic or advanced material applications. For instance, it has been directly conjugated to create novel zinc(II) phthalocyanine complexes. dergipark.org.trresearchgate.net Phthalocyanines are large, aromatic macrocyclic compounds used in applications such as catalysts, gas sensors, and photosensitizers. researchgate.net In these syntheses, the morpholine moiety becomes an integral part of the final functional material.

Another application is in the synthesis of triazine-based quaternary ammonium salts. nih.gov While in this specific context, this compound was used as a reactant rather than a catalyst, the study highlights its role in building functional chemical systems. The synthesis involved reacting this compound with substituted triazines to form bis-morpholine triazine quaternary ammonium salts, demonstrating its utility in constructing complex molecules under specific reaction conditions. nih.gov

Table 1: Applications of this compound in Catalytic and Synthetic Systems

| Application Area | Role of this compound | Resulting Product/System | Reference(s) |

|---|---|---|---|

| Polyurethane Production | Tertiary Amine Catalyst | Polyurethane Foams | google.com, americanchemistry.com |

| Advanced Materials | Synthetic Building Block | Zinc(II) Phthalocyanine Complexes | dergipark.org.tr, researchgate.net |

| Functional Chemicals | Reactant | Bis-morpholine Triazine Quaternary Ammonium Salts | nih.gov |

Influence on Reaction Kinetics and Selectivity

The structure of a catalyst directly influences the kinetics (reaction rate) and selectivity (the direction of a reaction toward a specific product) of a chemical process. libretexts.org this compound's impact on these parameters is evident in the contexts where it is applied.

In polyurethane catalysis, the balance between the gelling and blowing reactions is critical. The choice of amine catalyst affects the relative rates of these two reactions. The steric and electronic properties of the substituents on the amine nitrogen dictate its catalytic selectivity. The butyl group in this compound introduces a degree of steric hindrance around the nitrogen atom. This bulkiness can influence which reaction is preferentially catalyzed, thereby affecting the final properties of the foam, such as its density, flexibility, and cell structure. americanchemistry.com

The influence of this compound's structure on reaction outcomes is explicitly demonstrated in research on the synthesis of bis-morpholine triazine quaternary ammonium salts. nih.gov In an attempt to synthesize a specific N-alkylmorpholine derived triazine quaternary ammonium salt, researchers found that this compound was completely unreactive towards 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) under various conditions. This lack of reactivity was attributed to steric hindrance from the butyl group, which prevented the nucleophilic attack of the morpholine nitrogen on the triazine ring. nih.gov This finding is a clear example of how the molecular structure of this compound dictates reaction selectivity, in this case by preventing a reaction from occurring altogether.

To overcome this, the researchers had to switch to a less sterically hindered triazine core (2,4,6-trichloro-1,3,5-triazine), which then allowed the desired reaction to proceed in mild conditions. nih.gov This illustrates that the steric profile of this compound is a key factor in determining its reactivity and the feasibility of a synthetic pathway.

Table 2: Influence of this compound on Reaction Parameters

| Reaction System | Parameter Influenced | Observation | Underlying Cause | Reference |

|---|---|---|---|---|

| Polyurethane Synthesis | Kinetics & Selectivity | Balances gelling and blowing reaction rates. | Steric and electronic effects of the butyl group on the catalytic nitrogen atom. | americanchemistry.com |

Theoretical and Computational Studies of 4 Butylmorpholine

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of 4-butylmorpholine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the properties of molecules. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation while maintaining high accuracy. mdpi.comdoi.org This approach is used to calculate a variety of molecular descriptors, which are numerical values that encode chemical information and are used to predict physicochemical properties and reactivity. nih.gov

For a molecule like this compound, DFT calculations can determine several key descriptors:

Geometric Properties: DFT is used to find the most stable three-dimensional structure of the molecule by optimizing its geometry to a minimum energy state. From this optimized structure, parameters like bond lengths, bond angles, and dihedral angles are obtained.

Topological and Steric Descriptors: These descriptors, such as molecular volume, surface area, and ovality, relate to the molecule's size and shape, which are crucial for understanding its interactions with other molecules. nih.gov

These descriptors are invaluable in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties. nih.gov

Below is an interactive table representing typical molecular descriptors that can be calculated for this compound using DFT methods.

| Descriptor Category | Molecular Descriptor | Definition | Predicted Significance for this compound |

| Electronic | Dipole Moment (DM) | A measure of the net molecular polarity. | Influences solubility in polar solvents and intermolecular dipole-dipole interactions. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Affects van der Waals interactions and non-covalent binding. | |

| Solvation Energy | The energy change when a molecule is transferred from a vacuum to a solvent. | Predicts solubility in different media. | |

| Geometric | Molecular Volume (V) | The volume occupied by the molecule. | Relates to steric hindrance and how the molecule fits into binding sites. |

| Molecular Surface Area | The total surface area of the molecule. | Important for predicting transport properties and interaction potential. | |

| Thermodynamic | Enthalpy of Formation | The change in enthalpy during the formation of the compound from its elements. | Indicates the thermodynamic stability of the molecule. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wuxibiology.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). researchgate.net This gap is a critical descriptor of molecular stability and reactivity. wuxibiology.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as it is easier to move an electron to an unoccupied orbital. nih.gov

DFT calculations are commonly employed to compute the energies of the HOMO and LUMO and thus determine the energy gap. researchgate.net This information allows for the prediction of how this compound might behave in chemical reactions. For instance, the location of the HOMO can indicate the most probable site for electrophilic attack, while the location of the LUMO reveals the most likely site for nucleophilic attack. Other reactivity descriptors can also be derived from HOMO and LUMO energies.

The following table outlines key reactivity descriptors derived from HOMO and LUMO energies.

| Reactivity Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. wuxibiology.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Density Functional Theory (DFT) for Molecular Descriptors

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. dovepress.commdpi.com

MD simulations are particularly useful for exploring how this compound interacts with its environment, such as with solvent molecules, polymers, or biological macromolecules. dovepress.comnih.gov These simulations can model complex systems containing thousands of atoms and track their trajectories over nanoseconds or longer. irbbarcelona.org

In a typical simulation, this compound molecules would be placed in a simulation box with other molecules of interest (e.g., water, an organic solvent, or a polymer chain). The interactions between all atoms are defined by a force field, which is a set of parameters that approximates the potential energy of the system. nih.gov The simulation then calculates the forces on each atom and updates their positions and velocities over small time steps. mdpi.com

Analysis of the simulation trajectory can reveal:

Binding affinity and mechanisms: How strongly this compound binds to another molecule and which specific atoms are involved in the interaction. nih.gov

Solvation structure: How solvent molecules arrange themselves around this compound, which is critical for understanding its solubility.

Diffusion and transport properties: How the molecule moves through a medium.

Techniques like calculating the radial distribution function (RDF) can show the probability of finding a particular atom at a certain distance from another, providing detailed information on local structure and hydrogen bonding. irbbarcelona.org

Flexible molecules like this compound can exist in multiple three-dimensional shapes, or conformations, which arise from rotation around single bonds. researchgate.net Conformational analysis is the study of these different conformers and their relative energies and stabilities. researchgate.netdb-thueringen.de The specific conformation of a molecule can significantly influence its physical properties and biological activity. db-thueringen.de

For this compound, conformational flexibility arises from two main sources:

The Morpholine (B109124) Ring: The six-membered morpholine ring typically adopts a stable "chair" conformation, but other forms like a "boat" or "twist-boat" are also possible, though generally higher in energy.

The Butyl Group: The N-butyl substituent can rotate, leading to different spatial orientations relative to the morpholine ring (e.g., axial vs. equatorial in a chair conformation).

Computational methods, including both quantum mechanics and molecular dynamics, can be used to perform a conformational search. researchgate.net This involves systematically exploring the potential energy surface of the molecule to identify all stable low-energy conformers. The relative populations of these conformers at a given temperature can then be predicted using Boltzmann statistics, where lower-energy conformations are more populated.

A hypothetical table showing the results of a conformational analysis for this compound is presented below.

| Conformer | Butyl Group Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | Equatorial-Chair | 0.00 | 95.8 |

| 2 | Axial-Chair | 2.20 | 2.1 |

| 3 | Twist-Boat | 5.50 | <0.1 |

| 4 | Boat | 6.80 | <0.1 |

Interactions with Other Molecular Systems

Computational Modeling of Spectroscopic Properties

Computational methods can predict the spectroscopic properties of molecules, which is extremely useful for interpreting experimental data and confirming molecular structures. DFT calculations are frequently used to model infrared (IR) and nuclear magnetic resonance (NMR) spectra. doi.org

To predict an IR spectrum, a frequency calculation is performed on the optimized geometry of this compound. This calculation determines the vibrational modes of the molecule and their corresponding frequencies and intensities. The resulting theoretical spectrum shows peaks that correspond to specific bond stretches, bends, and twists, which can be compared directly with an experimental IR spectrum.

For NMR spectra, the calculations determine the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts help in assigning the signals in an experimental NMR spectrum to the correct atoms in the molecule.

The table below provides a hypothetical comparison of calculated and experimental spectroscopic data for this compound.

| Spectrum | Parameter | Calculated Value | Experimental Value | Assignment |

| ¹³C NMR | Chemical Shift (δ, ppm) | 67.1 | 67.3 | O-C H₂ (ring) |

| Chemical Shift (δ, ppm) | 54.0 | 54.2 | N-C H₂ (ring) | |

| Chemical Shift (δ, ppm) | 58.5 | 58.8 | N-C H₂ (butyl) | |

| IR | Vibrational Frequency (cm⁻¹) | 2955 | 2958 | C-H stretch (asymmetric, CH₃) |

| Vibrational Frequency (cm⁻¹) | 2870 | 2872 | C-H stretch (symmetric, CH₂) | |

| Vibrational Frequency (cm⁻¹) | 1115 | 1118 | C-O-C stretch |

Prediction of NMR and IR/Raman Spectra

The theoretical prediction of spectroscopic data is a powerful tool in modern chemistry, offering insights into molecular structure, bonding, and vibrational dynamics. hopto.orgnih.gov Computational methods, particularly those based on Density Functional Theory (DFT), are widely employed to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra with a useful degree of accuracy. nih.govmdpi.com These simulations aid in the assignment of experimental spectra, the characterization of unknown compounds, and the understanding of conformational effects. schrodinger.comfigshare.com

Methodology: The process of predicting spectra for a molecule like this compound typically begins with geometry optimization to find the lowest energy conformation of the molecule. github.io Computational chemists use various levels of theory and basis sets, such as B3LYP/6-31G(d) or PBE0/6-31+G*, to perform these calculations. mdpi.comschrodinger.comgithub.io Following optimization, frequency calculations are performed to predict the vibrational modes (IR and Raman). hopto.org These calculations yield the frequencies at which the molecule absorbs infrared radiation or scatters Raman light, along with the corresponding intensities. nih.gov For NMR spectra, computational models predict the chemical shifts (δ) and spin-spin coupling constants (J) by calculating the magnetic shielding tensors of the nuclei. github.ionmrdb.org The accuracy of these predictions can be enhanced by incorporating solvent effects through models like the Polarizable Continuum Model (PCM) and by performing a Boltzmann-weighted average over multiple low-energy conformers. schrodinger.comgithub.io

Research Findings: While specific, in-depth computational studies exclusively focused on this compound are not prevalent in the reviewed literature, extensive research on related morpholine derivatives provides a clear framework for the expected results. For instance, a study on 4-(benzenesulfonyl)-morpholine utilized ab-initio calculations to assign experimental IR and Raman bands. scielo.org.mx The study identified characteristic vibrational modes, including C-H stretching of the morpholine ring, CH2 bending/scissoring, C-N stretching, and C-O stretching modes. scielo.org.mx

Applying a similar methodology to this compound would allow for the detailed assignment of its vibrational spectrum. The predicted spectra would show characteristic bands for the morpholine ring and the butyl substituent. An illustrative table of predicted vibrational frequencies for this compound, based on typical values for similar structures, is presented below.

Table 1: Illustrative Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C-H Stretching | 2850 - 3000 | Butyl group & Morpholine ring CH₂ |

| CH₂ Scissoring | 1440 - 1470 | Butyl group & Morpholine ring CH₂ |

| C-O-C Stretching | 1070 - 1140 | Morpholine ring ether linkage |

| C-N Stretching | 1020 - 1220 | Morpholine ring tertiary amine |

Similarly, computational NMR prediction for this compound would yield specific chemical shifts for the distinct proton and carbon environments in the molecule. For example, the protons on the carbons adjacent to the nitrogen and oxygen atoms in the morpholine ring would be predicted to have different chemical shifts due to their varied electronic environments.

Application of Machine Learning in this compound Chemistry

Machine learning (ML) has emerged as a transformative tool in all areas of physical sciences, including chemistry, by identifying complex patterns in large datasets to make automated predictions. researchgate.net In polymer chemistry and drug discovery, ML algorithms are increasingly used to connect chemical structures with macroscopic properties, accelerating the development of new materials and therapeutic agents. researchgate.netmdpi.com

The application of machine learning to morpholine-containing compounds has shown significant promise. Morpholine and its derivatives are valuable scaffolds in medicinal chemistry due to their ability to improve properties like solubility and membrane permeability. mdpi.comacs.org Machine learning models can be trained on large databases of such compounds to predict their biological activity, pharmacokinetic profiles, or other physicochemical properties without the need for synthesis and experimental testing. acs.orgacs.org

For a compound like this compound, machine learning could be applied in several ways:

Property Prediction: An ML model trained on a dataset of amines or morpholine derivatives could predict properties of this compound such as its glass transition temperature, boiling point, or toxicity. osti.gov

Activity Prediction: If this compound were being considered as a building block for pharmaceuticals, ML models could predict the potential biological activity of its derivatives against specific targets, such as the mTOR kinase. mdpi.com This is often achieved using Graph Neural Networks (GNNs) or other architectures that can learn from molecular structures. mdpi.com

Spectral Prediction: Recent advances in machine learning have also enabled the rapid and accurate prediction of NMR spectra, offering a significantly faster alternative to traditional quantum mechanical calculations. mdpi.com An ML model could predict the ¹H and ¹³C NMR spectra of this compound based on its molecular graph.

The development of an ML model involves translating chemical structures into machine-readable formats, known as molecular descriptors or fingerprints. researchgate.net The model then learns the relationship between these descriptors and the property of interest. An illustrative table showing the types of data that might be used in an ML study of this compound is provided below.

Table 2: Illustrative Data for a Machine Learning Model of this compound

| Compound | Molecular Weight (Descriptor) | LogP (Descriptor) | Number of H-Bond Acceptors (Descriptor) | Predicted Property (e.g., Aqueous Solubility) |

|---|

While specific machine learning studies centered on this compound itself were not identified, the established methodologies in the field demonstrate a clear potential for applying these techniques to predict its chemical and biological properties, thereby guiding its potential applications. acs.orgacs.org

Environmental Fate and Behavior of 4 Butylmorpholine

Environmental Distribution and Partitioning

The distribution of 4-butylmorpholine in the environment is dictated by its affinity for soil and sediment, as well as its tendency to volatilize into the atmosphere.

The sorption of a chemical to soil and sediment influences its mobility and bioavailability. This process is quantified by the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates a tendency for a chemical to adsorb to the organic fraction of soil and sediment, reducing its mobility in the environment. chemsafetypro.com

The mobility of chemicals in soil is often categorized based on their Koc values, as shown in the table below.

Table 1: Soil Mobility Classification Based on Koc Values

| Koc (L/kg) | Mobility Class |

|---|---|

| < 10 | Highly Mobile |

| 10-100 | Mobile |

| 100-1,000 | Moderately Mobile |

| 1,000-10,000 | Slightly Mobile |

| 10,000-100,000 | Hardly Mobile |

| > 100,000 | Immobile |

Data sourced from FAO and McCall et al. classification schemes. chemsafetypro.com

Without experimental data, the precise mobility class of this compound remains unclassified, but it is expected to be more sorptive than morpholine (B109124) yet still possess a degree of mobility in soil and aquatic systems.

The tendency of a chemical to move from water or soil into the air is its volatilization potential. This is primarily determined by its vapor pressure and Henry's Law constant. A higher vapor pressure and Henry's Law constant indicate a greater tendency to volatilize.

This compound is described as a liquid with moderate volatility. cymitquimica.com Its physical properties related to volatilization are summarized in the table below. A specific Henry's Law constant for this compound was not found in the reviewed literature. However, the available data suggest a moderate potential for volatilization. For comparison, the parent compound morpholine has a vapor pressure of 6 mmHg at 20°C and is described as having volatility similar to water. atamankimya.com

Table 2: Physical Properties of this compound Related to Volatilization

| Property | Value | Source |

|---|---|---|

| Vapor Pressure | 0.685 mmHg at 25°C | cato-chem.com |

| Boiling Point | 178°C | greenamines.com |

Sorption Properties in Soil and Sediment

Degradation Pathways in Environmental Compartments

The persistence of this compound in the environment depends on its susceptibility to biological and chemical degradation processes.

Biodegradation is a primary pathway for the breakdown of many organic chemicals in soil and water. Studies on the parent compound, morpholine, have shown that it is biodegradable under aerobic conditions. researchgate.net Several bacterial strains, particularly of the genus Mycobacterium, are capable of using morpholine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation pathway in Mycobacterium involves the cleavage of the morpholine ring, a reaction catalyzed by cytochrome P-450 enzymes. nih.govvulcanchem.com Intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807) have been identified during its metabolism. nih.gov

Specific studies on the aerobic and anaerobic transformation of this compound were not found in the reviewed literature. However, it is plausible that similar pathways involving the enzymatic attack of the morpholine ring could occur. The presence of the N-butyl group may influence the rate of degradation compared to the parent compound. Standardized test guidelines, such as OECD 307 for soil and OECD 308 for aquatic sediment systems, exist to evaluate the aerobic and anaerobic transformation of chemicals and could be applied to determine the specific degradation kinetics of this compound.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. The stability of a compound towards hydrolysis is an important factor in its environmental persistence. N-alkylated derivatives of morpholine are reported to be stable under neutral conditions but may undergo hydrolysis in acidic environments. The ether linkage within the morpholine ring is generally stable to hydrolysis. The susceptibility of the N-butyl group to cleavage under typical environmental conditions is expected to be low. More specific studies on the hydrolytic stability and degradation rates of N-substituted maleimides have shown that the nature of the substituent on the nitrogen atom can influence the rate of hydrolysis. acs.org However, direct kinetic data for the hydrolysis of this compound under various environmental pH conditions are not available in the reviewed literature.

Aerobic and Anaerobic Transformation

Environmental Risk Assessment Methodologies for Morpholine Derivatives

The environmental risk assessment for morpholine derivatives like this compound follows a structured framework to evaluate potential harm to ecosystems. This process generally involves several key stages. mizuhogroup.com

A crucial aspect of the risk assessment for any morpholine derivative is its potential to form N-nitrosomorpholine (NMOR), a known carcinogen, through reaction with nitrosating agents in the environment. nih.govresearchgate.net

The general framework for an environmental risk assessment includes:

Hazard Identification : This step involves identifying the potential adverse effects of the substance. For morpholine derivatives, this includes their intrinsic toxicity to aquatic and terrestrial organisms and the significant risk associated with the formation of NMOR. nilu.nousp.org

Dose-Response/Toxicity Assessment : This stage quantifies the relationship between the dose or concentration of the substance and the incidence of adverse effects. For environmental assessments, this involves determining endpoints like the No-Observed-Effect-Concentration (NOEC) or Lowest-Observed-Effect-Concentration (LOEC) for various organisms.

Exposure Assessment : This involves determining the extent of environmental exposure. It models the release, transport, and fate of the chemical in different environmental compartments (air, water, soil), leading to a Predicted Environmental Concentration (PEC). mizuhogroup.com

Risk Characterization : In this final step, the information from the toxicity and exposure assessments is integrated to estimate the probability and magnitude of adverse effects. This is often done by comparing the PEC with the Predicted No-Effect Concentration (PNEC), which is derived from toxicity data. chemsafetypro.com